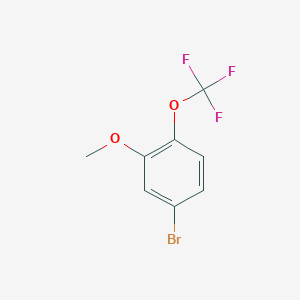

5-Bromo-2-(trifluoromethoxy)anisole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-bromo-2-methoxy-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c1-13-7-4-5(9)2-3-6(7)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGCUJSMICRHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432237 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672948-65-1 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Organohalogen and Organofluorine Chemistry

5-Bromo-2-(trifluoromethoxy)anisole is a member of two important classes of organic compounds: organohalogens and organofluorines. Organohalogens are characterized by the presence of at least one halogen atom (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. britannica.com This class of compounds is vast and has found extensive use as solvents, pesticides, and crucial intermediates in the synthesis of dyes, drugs, and polymers. britannica.com The reactivity of organohalogens is heavily influenced by the nature of the halogen and the carbon to which it is bonded. britannica.com

Organofluorine chemistry, a specialized subset of organohalogen chemistry, focuses on compounds containing a carbon-fluorine bond. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.org This stability, along with other unique properties conferred by fluorine, has led to the widespread application of organofluorine compounds in pharmaceuticals, agrochemicals, and materials. wikipedia.orgchinesechemsoc.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. chinesechemsoc.org this compound, by virtue of its trifluoromethoxy group, is a key player in this expanding field.

Significance of Trifluoromethoxy and Bromo Substituents in Aromatic Systems

The chemical behavior and utility of 5-Bromo-2-(trifluoromethoxy)anisole are largely dictated by the electronic and steric effects of its two key substituents: the trifluoromethoxy group (-OCF3) and the bromine atom (-Br).

The trifluoromethoxy group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the aromatic ring. mdpi.comnih.gov This strong inductive effect makes the aromatic ring less susceptible to electrophilic attack and can lower the basicity of the molecule. wikipedia.orgnih.gov Furthermore, the trifluoromethoxy group is highly lipophilic, a characteristic that can enhance a molecule's ability to cross biological membranes, a crucial factor in drug design. mdpi.comnih.gov Its steric bulk is also a notable feature, offering greater hindrance compared to a methoxy (B1213986) group, which can protect against metabolic breakdown by enzymes. mdpi.com

The bromo substituent also plays a critical role. Bromine is a halogen that can participate in a variety of chemical transformations, most notably as a leaving group in nucleophilic substitution and as a handle for cross-coupling reactions. fiveable.mepyglifesciences.com This versatility makes the bromine atom on this compound a strategic site for introducing further molecular complexity. While halogens are generally considered deactivating groups in electrophilic aromatic substitution, they are ortho-, para-directing. libretexts.org The position of the bromo group can significantly impact the molecule's stability and reactivity due to steric hindrance and electronic effects. fiveable.me

The interplay of the electron-withdrawing trifluoromethoxy group and the versatile bromo group on the anisole (B1667542) ring creates a unique chemical entity with a specific reactivity profile, making it a valuable precursor for targeted synthesis.

Overview of Research Trajectories for Aryl Trifluoromethyl Ethers

Strategic Approaches to Aryl Trifluoromethyl Ether Synthesis

The synthesis of aryl trifluoromethyl ethers, including this compound, is not straightforward due to the nature of the O-CF₃ bond. nih.gov Direct trifluoromethylation of a hydroxyl group is challenging. Consequently, multi-step strategies have been developed, with two of the most significant being chlorination/fluorination sequences and the oxidative desulfurization-fluorination of xanthate derivatives.

Chlorination/Fluorination Sequences

A classical and robust method for synthesizing aryl trifluoromethyl ethers involves a two-stage process: the exhaustive chlorination of an aryl methyl ether (anisole derivative) to form an aryl trichloromethyl ether, followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine. nih.gov

The first synthesis of aryl trifluoromethyl ethers was reported by L. Yagupol'skii in 1955, starting from substituted anisoles. nih.govresearchgate.net This protocol involves the chlorination of the methoxy (B1213986) group to yield an intermediate aryl trichloromethyl ether. nih.gov This transformation can be achieved using reagents like phosphorus pentachloride (PCl₅) or by photostimulated chlorination with elemental chlorine. nih.govresearchgate.net

The subsequent and crucial step is the fluorination of the trichloromethyl ether intermediate. This is typically accomplished using fluorinating agents such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅), or anhydrous hydrogen fluoride (HF). nih.govnih.gov This method is particularly effective for anisoles bearing electron-withdrawing groups. researchgate.net For the synthesis of the target molecule, a plausible precursor would be an appropriately brominated anisole derivative.

Table 1: Examples of ArOCF₃ Synthesis from Substituted Anisoles via Chlorination/Fluorination nih.govresearchgate.net

| Starting Anisole | Intermediate Trichloromethyl Ether Yield (%) | Final Trifluoromethyl Ether Yield (%) |

|---|---|---|

| 4-Chloroanisole | 77 | 80 |

| 2-Chloroanisole | 69 | 40 |

| 2,4-Dichloroanisole | 70 | 20 |

| 4-Cyanoanisole | 50 | 20 |

An alternative pathway within this traditional approach starts from aryl chlorothionoformates. These are converted to the trichloromethyl aryl ethers by chlorination, which are then fluorinated using reagents like antimony trifluoride or molybdenum hexafluoride. nih.gov However, the high toxicity of the chlorothionoformate intermediates has limited the industrial application of this specific route. nih.gov

To simplify the traditional sequence, methods have been developed to generate the aryl trichloromethyl ethers without isolation, followed by an in situ conversion to the final aryl trifluoromethyl ether. nih.govresearchgate.net In one such procedure, the parent phenol is heated in a pressure vessel with tetrachloromethane (CCl₄), anhydrous hydrogen fluoride (HF), and a catalytic quantity of boron trifluoride (BF₃) at temperatures up to 150 °C. nih.gov This one-pot method streamlines the process, though it is noted to be unsuitable for substrates that contain ortho-substituents capable of hydrogen bonding with the phenolic hydroxyl group. nih.gov

Table 2: Examples of ArOCF₃ Synthesis via In Situ Chlorination/Fluorination researchgate.net

| Starting Phenol | Reaction Conditions | Final Trifluoromethyl Ether Yield (%) |

|---|---|---|

| 4-Nitrophenol | 150 °C / 8 h | 56 |

| 4-Chlorophenol | 150 °C / 8 h | 70 |

| 3-Aminophenol | 140 °C / 8 h | 26 |

| 2-Fluorophenol | 150 °C / 8 h | 35 |

Oxidative Desulfurization-Fluorination of Xanthates

A more contemporary and widely applicable method for synthesizing both aryl and alkyl trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates. mdpi.com This strategy is valued for its broad substrate scope, tolerance of various functional groups, and suitability for large-scale production. mdpi.com The reaction typically involves treating a xanthate derivative with an oxidant and a fluoride source. nih.govmdpi.com Common reagents include a combination of an N-haloimide (such as 1,3-dibromo-5,5-dimethylhydantoin, DBH) and a hydrogen fluoride-pyridine complex (HF-Pyridine). nih.govmdpi.com

The critical first step in this pathway is the synthesis of the xanthate intermediate from a corresponding phenol. For the target molecule, this would involve the conversion of 5-bromo-2-methoxyphenol. The classical method for preparing xanthates involves deprotonating the phenol with a strong base, followed by reaction with carbon disulfide (CS₂) and then an alkylating agent like methyl iodide (MeI). nih.govescholarship.org However, this procedure can be sensitive to the steric and electronic properties of the phenol. nih.govescholarship.org

More recent and operationally simpler methods have been developed. One improved protocol involves reacting the phenol with an efficient dithiocarbonyl transfer reagent, such as 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide, in the presence of a mild base like triethylamine. mdpi.com This approach provides high yields of the desired xanthate under mild conditions. mdpi.comnih.gov

Table 3: Examples of Xanthate Formation from Phenols nih.gov

| Phenol | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Phenol | Imidazolium salt 6 | DMF | 98 |

| Phenol | Imidazolium salt 6 | MeCN | 98 |

| 4-Alkoxycarbonyl-substituted phenol | Imidazolium salt 6 | DMF | 91 |

| 4-Alkoxycarbonyl-substituted phenol | Benzimidazolium salt 7 | DMF | 99 |

The conversion of the xanthate to the trifluoromethyl ether is proposed to proceed through a multi-step mechanism. nih.govescholarship.org The process is initiated by the coordination of the thiocarbonyl sulfur atom of the xanthate to an activating agent, which can be an oxidant like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI). nih.govescholarship.org This forms an activated species.

Following activation, a nucleophilic fluoride ion attacks the thiocarbonyl carbon. escholarship.org This leads to the displacement of the sulfur-containing leaving group and the formation of a monofluorinated intermediate. escholarship.org This process is then repeated twice more, with two additional substitutions by fluoride, to ultimately yield the desired aryl trifluoromethyl ether product. escholarship.org The observation of Ar-OCF₂Cl as a byproduct in some reactions provides evidence for this sequential substitution pathway. escholarship.org

Direct O-Trifluoromethylation of Phenols and Alcohols

The direct O-trifluoromethylation of phenols is a challenging yet highly desirable transformation for the synthesis of aryl trifluoromethyl ethers. cas.cn The difficulty arises from the "hard" nature of the oxygen atom, making it less amenable to reaction with many trifluoromethylating agents compared to its sulfur analogue. cas.cn Despite these challenges, several effective methods have been developed, providing access to the crucial trifluoromethoxy moiety. cas.cnnih.gov These methods often offer alternatives to harsher, traditional multi-step procedures that require reagents like HF-pyridine or SF₄. nih.govnih.gov

Metal-mediated reactions have emerged as a prominent strategy for the direct O-trifluoromethylation of phenols. Silver-mediated protocols, in particular, have shown significant utility. For instance, an oxidative trifluoromethylation using the Ruppert-Prakash reagent (Me₃SiCF₃) promoted by a silver salt provides a direct route to aryl trifluoromethyl ethers. cas.cn Another approach involves a silver-catalyzed decarboxylative fluorination of aryloxydifluoroacetic acids. cas.cnnih.gov This two-step method, which uses readily available sodium bromodifluoroacetate and Selectfluor II with a catalytic amount of a silver salt like AgNO₃, is a practical way to access functionalized trifluoromethoxybenzenes. cas.cnnih.govacs.org The reactions tolerate a wide array of functional groups, including halogens and esters. mdpi.comrsc.org

Copper catalysis has also been employed. For example, the copper(II)-catalyzed trifluoromethylation of N-hydroxyphthalimide with sodium trifluoromethanesulfinate can produce an O-trifluoromethylated intermediate useful in the synthesis of other trifluoromethoxylating agents. mdpi.com

Table 1: Examples of Metal-Mediated O-Trifluoromethylation of Phenolic Substrates

| Precursor Type | Reagents | Metal Catalyst/Mediator | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Phenols | Me₃SiCF₃ | Silver Salt | Aryl trifluoromethyl ethers | Varies | cas.cn |

| Aryloxydifluoroacetic acids | SelectFluor II | AgNO₃ | Aryl trifluoromethyl ethers | 52-74% | cas.cn |

| N-hydroxyphthalimide | CF₃SO₂Na, Phenyliodine(III) diacetate | Copper(II) | O-trifluoromethylated phthalimide | Good | mdpi.com |

Electrosynthesis offers a sustainable and efficient alternative for O-trifluoromethylation, avoiding the need for chemical oxidants and metal catalysts. uni-frankfurt.deresearchgate.net This method utilizes an electrical current to drive the reaction, often under mild conditions. A notable protocol involves the anodic oxidation of sodium trifluoromethanesulfinate (the Langlois reagent) in the presence of electron-deficient phenols. uni-frankfurt.deresearchgate.net This one-step process, conducted in an undivided cell with graphite electrodes, can achieve yields up to 75-90%. uni-frankfurt.deresearchgate.net The reaction demonstrates good regioselectivity and tolerance for various functional groups, including halogens like bromine, making it relevant for synthesizing precursors to compounds like this compound. uni-frankfurt.deresearchgate.net The use of flow technology in combination with electrochemical synthesis has been shown to further enhance reaction speed and efficiency. uni-frankfurt.de

Table 2: Electrochemical O-Trifluoromethylation of Electron-Deficient Phenols

| Parameter | Condition | Reference |

|---|---|---|

| Trifluoromethylating Agent | Sodium trifluoromethanesulfinate (Langlois reagent) | researchgate.net |

| Oxidation Method | Anodic oxidation (Constant-current electrolysis) | researchgate.net |

| Electrodes | Graphite | researchgate.net |

| Cell Type | Undivided cell | researchgate.net |

| Technology | Batch or Micro flow cell | uni-frankfurt.deresearchgate.net |

A variety of specialized reagents have been developed to act as trifluoromethoxide anion sources. mdpi.com Among these, 2,4-dinitro-trifluoromethoxybenzene (DNTFB) and O-trifluoromethyl dibenzofuranium salts are prominent. nih.govmdpi.comacademie-sciences.fr

DNTFB (2,4-dinitro-trifluoromethoxybenzene) is an inexpensive, non-volatile, and easy-to-handle reagent. academie-sciences.frresearchgate.net It can generate a stable solution of the trifluoromethoxide anion when mixed with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). academie-sciences.frresearchgate.netresearchgate.net This in situ generated anion can then be used in nucleophilic substitution reactions with a range of substrates, including arynes, under mild, metal-free conditions. academie-sciences.frresearchgate.net

TFBO (Trifluoromethoxylation Reagent from N-hydroxyphthalimide) represents another class of stable, often crystalline, trifluoromethoxylating reagents. mdpi.com TFBO and its derivatives are prepared in a two-step synthesis starting from N-hydroxyphthalimide. mdpi.com These reagents can effectively trifluoromethoxylate alkyl halides in a base-promoted reaction. mdpi.comresearchgate.net

Other reagents like Trifluoromethyl Benzoate (TFBz) have also been developed as shelf-stable sources for the trifluoromethoxide anion, proving versatile in reactions with arynes and alkyl halides. nih.govfigshare.com

Table 3: Trifluoromethoxylation of Arynes with the DNTFB/DMAP System

| Aryne Precursor | Product | Yield (¹⁹F NMR) | Isolated Yield | Reference |

|---|---|---|---|---|

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-(Trifluoromethoxy)benzene | 85% | 75% | researchgate.net |

| 2-(Trimethylsilyl)-4-tolyl trifluoromethanesulfonate | 1-Methyl-4-(trifluoromethoxy)benzene | 81% | 71% | researchgate.net |

Regioselective Bromination of Anisole Precursors

The second crucial step in forming this compound is the introduction of a bromine atom at a specific position on the aromatic ring. This is typically achieved through the bromination of a suitable precursor, such as 2-(trifluoromethoxy)anisole. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the benzene (B151609) ring.

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov The reaction involves an electrophile, typically Br⁺ (or a species that delivers it), attacking the electron-rich benzene ring. nih.govpearson.com In the case of a substituted anisole like 2-(trifluoromethoxy)anisole, the outcome of the bromination is directed by the existing methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.

The methoxy group is a powerful activating group and is strongly ortho- and para-directing due to its ability to donate electron density to the ring via resonance. nih.govlibretexts.org Conversely, the trifluoromethoxy group is strongly deactivating and meta-directing due to the high electronegativity of the fluorine atoms. When both are present, the powerful activating effect of the methoxy group dominates the orientation of the incoming electrophile. Therefore, bromination is expected to occur primarily at the positions ortho and para to the methoxy group. For the precursor 2-(trifluoromethoxy)anisole, the position para to the methoxy group is C5, leading to the desired 5-bromo product.

The choice of brominating agent and catalyst can significantly influence the rate and selectivity of electrophilic aromatic bromination. niscpr.res.ingla.ac.uk For highly activated rings like anisole, the reaction can often proceed without a strong Lewis acid catalyst. pearson.com However, various systems have been developed to achieve high yields and specific regioselectivity.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govorganic-chemistry.org Catalysts or promoters can range from acids like HBF₄·Et₂O to elemental iodine or zinc chloride. niscpr.res.inacs.org Studies on the bromination of anisole have shown that reagents like NBS in acetonitrile can lead to excellent para-selectivity. nih.gov The solvent can also play a crucial role; for example, hexafluoroisopropanol has been shown to enable mild and regioselective halogenation of a broad range of arenes. organic-chemistry.org In some cases, the addition of salts like zinc chloride or iodine monobromide has been shown to increase the rate of bromination. niscpr.res.in The careful selection of these conditions is essential to maximize the yield of the desired 5-bromo isomer and minimize the formation of other products. gla.ac.uk

Table 4: Selected Conditions for Electrophilic Bromination of Anisole Derivatives

| Substrate | Brominating Agent/System | Catalyst/Additive | Key Observation | Reference |

|---|---|---|---|---|

| Anisole | NBS in Acetonitrile | - | Exclusively para-selective bromination | nih.gov |

| Anisole | Br₂ in 85% aq. HOAc | IBr, ZnCl₂, NaCl | Catalytic effect increases reaction rate | niscpr.res.in |

| Anisole | NBS | HBF₄·Et₂O | Efficient method for bromination of phenols and anisoles | acs.org |

Electrophilic Aromatic Bromination

Kinetic and Thermodynamic Control in Bromination

In the context of electrophilic aromatic substitution, such as the bromination of anisole derivatives, kinetic and thermodynamic control are critical concepts that dictate the final product distribution. jackwestin.comwikipedia.org The outcome of a reaction can be governed by either the rate at which products are formed (kinetic control) or the relative stability of the products (thermodynamic control). jackwestin.com

Kinetic Control: This is typically favored under milder conditions, such as lower temperatures and shorter reaction times. youtube.comlibretexts.org The major product formed is the one that proceeds through the transition state with the lowest activation energy, meaning it is formed the fastest. jackwestin.comyoutube.com This product is not necessarily the most stable one.

Thermodynamic Control: This is favored under more vigorous conditions, such as higher temperatures and longer reaction times, which allow the reaction to reach equilibrium. wikipedia.orglibretexts.org Under these conditions, the product distribution reflects the thermodynamic stability of the products themselves. The most stable product will be the major isomer, even if its formation is slower. jackwestin.comyoutube.com

For the bromination of a substituted anisole, different isomers may result. For instance, in the bromination of 1,3-butadiene, running the reaction at 0°C yields the 1,2-addition product (the kinetic product), while running it at 40°C favors the more stable 1,4-addition product (the thermodynamic product). libretexts.org While specific studies detailing the kinetic versus thermodynamic product distribution for the bromination of 2-(trifluoromethoxy)anisole are not prevalent in the provided results, the principles remain the same. The reaction conditions can be manipulated to favor the formation of a desired isomer by understanding the stability of the potential carbocation intermediates and the final products. stackexchange.com

Table 1: Reaction Conditions and Control Type

| Condition | Control Type Favored | Outcome |

|---|---|---|

| Low Temperature | Kinetic | Fastest-forming product dominates. |

| Short Reaction Time | Kinetic | Fastest-forming product dominates. wikipedia.org |

| High Temperature | Thermodynamic | Most stable product dominates. stackexchange.com |

| Long Reaction Time | Thermodynamic | Most stable product dominates. wikipedia.org |

Role of Brominating Agents (e.g., NBS, NBP, BrCl, BrOCl)

The choice of brominating agent is crucial for controlling the regioselectivity and reactivity of the bromination reaction. Different agents offer varying levels of electrophilicity and can be used under different conditions.

N-Bromosuccinimide (NBS): NBS is a versatile and widely used brominating agent, valued for being a solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.commanac-inc.co.jp It serves as a source of electrophilic bromine, particularly for activated aromatic rings. manac-inc.co.jpnih.gov In polar solvents, NBS can generate a low concentration of Br+, which then participates in electrophilic aromatic substitution. masterorganicchemistry.com For activated systems like anisoles, NBS can provide high yields of brominated products. nih.gov Its reaction mechanism often involves the generation of a bromonium ion, which is then attacked by the aromatic ring. masterorganicchemistry.com It is particularly effective for the para-selective bromination of activated aromatic compounds. nih.gov

N-Bromophthalimide (NBP): Similar to NBS, N-Bromophthalimide is another N-bromoimide source of electrophilic bromine. It can be used in allylic amination reactions when activated by a base like DBU. organic-chemistry.org

Bromine Chloride (BrCl): Bromine chloride is a highly reactive interhalogen compound that can act as a source of electrophilic bromine. Due to the higher electronegativity of chlorine, the bromine atom in BrCl is polarized positively (Brδ+—Clδ-), making it a potent electrophile for aromatic bromination.

Bromine Hypochlorite (BrOCl): This is another reactive species where the bromine atom is electrophilic. It is a powerful oxidizing and brominating agent, though its stability and preparation can be challenging for routine laboratory use.

The reactivity and selectivity of these agents can be tuned by the reaction solvent and additives. For example, the bromination of meta-substituted anilines with NBS shows that the regioselectivity is markedly dependent on the polarity of the solvent. researchgate.net

Table 2: Common Brominating Agents and Their Characteristics

| Agent | Abbreviation | Typical Use | Notes |

|---|---|---|---|

| N-Bromosuccinimide | NBS | Electrophilic aromatic bromination, allylic bromination. masterorganicchemistry.comquora.com | Solid, easy to handle; provides a low, steady concentration of electrophilic bromine. masterorganicchemistry.commanac-inc.co.jp |

| N-Bromophthalimide | NBP | Source of electrophilic bromine, similar to NBS. organic-chemistry.org | Can be used in various bromination reactions. |

| Bromine Chloride | BrCl | Electrophilic aromatic bromination. | Highly reactive interhalogen compound. |

Considerations for Steric and Electronic Effects in Bromination of Anisoles

The regiochemical outcome of the bromination of a substituted anisole is determined by the interplay of electronic and steric effects of the substituents already present on the ring. wikipedia.orgyoutube.com

Electronic Effects: The methoxy group (-OCH₃) is a powerful activating group due to its +R (resonance) effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring. This donation primarily increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. quora.comyoutube.com The trifluoromethoxy group (-OCF₃), in contrast, is a strongly deactivating group due to the powerful -I (inductive) effect of the three fluorine atoms, which withdraws electron density from the ring.

Steric Effects: Steric hindrance is a consequence of the physical bulk of the substituent groups. wikipedia.org Large, bulky groups can block access to the adjacent (ortho) positions, making attack at the less hindered para position more favorable. youtube.com

In the synthesis of this compound via bromination of 2-(trifluoromethoxy)anisole, the directing effects of both the -OCH₃ and -OCF₃ groups must be considered. The -OCH₃ group at position 2 directs incoming electrophiles to positions 4 and 6 (its ortho and para positions). The -OCF₃ group at position 1 is deactivating and would direct meta, to positions 3 and 5. The powerful activating and ortho, para-directing influence of the methoxy group dominates over the deactivating, meta-directing effect of the trifluoromethoxy group. Therefore, bromination is expected to occur at the positions activated by the methoxy group. Between the two ortho positions (relative to -OCH₃) and one para position, the bromine will preferentially add to the para position (C5) to yield this compound. This is due to both the strong para-directing nature of the methoxy group and the potential steric hindrance at the ortho positions.

Sequential Functionalization Strategies

The synthesis of this compound can be approached through two primary sequential functionalization pathways.

Bromination Followed by Trifluoromethoxy Installation

This synthetic route involves first establishing the bromo-substituted anisole framework and subsequently introducing the trifluoromethoxy group. A plausible starting material for this pathway would be a suitably substituted bromo-phenol. For example, starting with 4-bromo-2-methoxyphenol, the trifluoromethoxy group could be installed on the hydroxyl group. The O-trifluoromethylation of phenols can be achieved using various reagents, such as silver-mediated trifluoromethylation with CF₃SiMe₃ or using hypervalent iodine reagents. mdpi.com This strategy relies on the availability of the appropriately substituted bromophenol precursor.

Trifluoromethoxy Installation Followed by Bromination

This alternative strategy involves first synthesizing 2-(trifluoromethoxy)anisole and then carrying out an electrophilic bromination. The starting material, 2-(trifluoromethoxy)anisole, can be prepared through methods like the trifluoromethoxylation of 2-methoxyphenol.

Once 2-(trifluoromethoxy)anisole is obtained, it undergoes bromination. As discussed previously, the directing effects of the substituents will govern the position of the incoming bromine atom.

Reaction Scheme:

Step 1: Synthesis of 2-(trifluoromethoxy)anisole.

Step 2: Electrophilic bromination of 2-(trifluoromethoxy)anisole. The strong activating, para-directing effect of the methoxy group at C2 directs the electrophilic bromine to the C5 position, leading to the formation of the target molecule, this compound.

This pathway leverages the powerful and predictable directing effect of the methoxy group to achieve the desired regiochemistry in the final bromination step.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures. This compound serves as an important aryl halide partner in these transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a widely employed method for the formation of C-C bonds. The reactivity of this compound in this reaction is influenced by several factors, including the choice of catalyst system, reaction conditions, and the electronic effects of its substituents.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Reaction Conditions | Efficacy |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Toluene, K₃PO₄, 100 °C | High yields for a broad range of aryl bromides |

| Pd₂(dba)₃ | XPhos | Dioxane, Cs₂CO₃, 80 °C | Effective for sterically hindered substrates |

| PdCl₂(dppf) | dppf | THF, K₂CO₃, reflux | Commonly used for various aryl halides |

The outcome of the Suzuki-Miyaura reaction is profoundly affected by the reaction conditions. The choice of solvent, temperature, and base must be carefully optimized to ensure efficient coupling. A variety of solvents can be employed, with toluene, dioxane, and tetrahydrofuran (B95107) (THF) being common choices. The temperature is typically elevated to facilitate the reaction, often ranging from 80 °C to the reflux temperature of the solvent.

The base plays a multifaceted role in the catalytic cycle, including the activation of the organoboron species and the regeneration of the active catalyst. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and nature of the base can significantly impact the reaction rate and yield. For instance, stronger bases are often required for less reactive boronic acids.

Table 2: Effect of Reaction Conditions on Suzuki-Miyaura Coupling

| Parameter | Variation | Observation |

|---|---|---|

| Solvent | Toluene vs. THF | Toluene often leads to higher yields due to its higher boiling point. |

| Temperature | 80 °C vs. 110 °C | Increased temperature generally accelerates the reaction rate. |

| Base | K₂CO₃ vs. K₃PO₄ | K₃PO₄ is a stronger base and can be more effective for challenging couplings. |

The substituents on the aromatic ring of this compound, namely the trifluoromethoxy and methoxy groups, exert significant electronic effects that influence the regioselectivity of the coupling reaction. The trifluoromethoxy group at the ortho position to the bromine atom is strongly electron-withdrawing, which can enhance the reactivity of the C-Br bond towards oxidative addition. Conversely, the methoxy group at the meta position is electron-donating. The interplay of these electronic effects can direct the regiochemical outcome when multiple reactive sites are present in a molecule. In the case of this compound, the primary site of reaction is the carbon-bromine bond, as it is the most labile leaving group under typical Suzuki-Miyaura conditions.

A potential side reaction in Suzuki-Miyaura coupling is the homocoupling of the organoboron reagent to form a symmetrical biaryl species. The selectivity between the desired cross-coupling product and the homocoupled byproduct is influenced by several factors, including the catalyst system, reaction conditions, and the nature of the substrates. The use of appropriate ligands and carefully controlled stoichiometry can often minimize the extent of homocoupling. For instance, employing a slight excess of the aryl halide relative to the boronic acid can favor the cross-coupling pathway. The choice of base and solvent can also play a role in suppressing this unwanted side reaction.

Other Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira, Negishi)

Beyond the Suzuki-Miyaura reaction, this compound is also a viable substrate for other important metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This reaction is instrumental in the synthesis of anilines and other N-aryl compounds.

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, catalyzed by a combination of palladium and copper complexes. researchgate.net This reaction would enable the introduction of an alkynyl moiety at the 5-position of the anisole ring.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. researchgate.net This reaction is known for its high functional group tolerance and can be effectively applied to substrates like this compound.

These alternative coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In this compound, the bromine atom serves as the leaving group. The trifluoromethoxy group at the ortho position is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which is expected to activate the ring towards nucleophilic attack. Conversely, the methoxy group at the meta position relative to the bromine is generally considered an electron-donating group by resonance, which would deactivate the ring for SNAr. However, the methoxy group also exerts an electron-withdrawing inductive effect. stackexchange.com

Table 1: Influence of Substituents on Nucleophilic Aromatic Substitution

| Substituent | Position Relative to Bromine | Electronic Effect | Influence on SNAr |

| -OCF₃ | ortho | Strong Electron-Withdrawing (Inductive) | Activating |

| -OCH₃ | meta | Electron-Donating (Resonance), Weakly Electron-Withdrawing (Inductive) | Deactivating |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. The existing substituents on the ring play a crucial role in determining both the rate of the reaction and the position of the incoming electrophile.

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho, para-directing or meta-directing.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating, ortho, para-director. masterorganicchemistry.com Although oxygen is electronegative and withdraws electron density inductively, its ability to donate a lone pair of electrons into the aromatic ring via resonance is a much stronger effect. This resonance donation significantly increases the electron density at the ortho and para positions, making them more nucleophilic and stabilizing the carbocation intermediate formed during electrophilic attack at these sites. masterorganicchemistry.com

Trifluoromethoxy Group (-OCF₃): The trifluoromethoxy group is a strongly deactivating group. The powerful inductive electron withdrawal by the three fluorine atoms, relayed through the oxygen, significantly reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. While the oxygen atom still possesses lone pairs, the electron-withdrawing fluorine atoms suppress their ability to participate in resonance donation. Groups like -OCF₃ are typically meta-directing because they destabilize the carbocation intermediates of ortho and para attack more than the intermediate for meta attack. masterorganicchemistry.com

When multiple substituents are present on a benzene ring, the regiochemical outcome of an EAS reaction is determined by a set of established principles. The most powerful activating group generally controls the position of substitution.

In the case of this compound, we have:

A strongly activating, ortho, para-directing methoxy group.

A strongly deactivating trifluoromethoxy group.

A weakly deactivating, ortho, para-directing bromine atom.

The methoxy group is the most powerful activating group and will therefore dictate the position of the incoming electrophile. It directs substitution to the positions ortho and para to itself. The available positions are C-3 and C-5. Since C-5 is already occupied by bromine, the primary sites for electrophilic attack are C-1 (which is blocked by the trifluoromethoxy group and sterically hindered) and C-3. Therefore, electrophilic substitution is expected to occur predominantly at the C-3 position. Steric hindrance from the adjacent trifluoromethoxy group might slightly disfavor this position, but the electronic directing effect of the methoxy group is paramount.

Table 2: Directing Effects in Electrophilic Aromatic Substitution of this compound

| Position | Substituent | Directing Influence | Predicted Outcome |

| C-2 | -OCH₃ (Methoxy) | Strongest Activator, ortho, para-director | Controls substitution, directing to C-3 |

| C-5 | -Br (Bromo) | Weak Deactivator, ortho, para-director | Effect is overridden by the methoxy group |

| C-1 | -OCF₃ (Trifluoromethoxy) | Strong Deactivator, meta-director | Effect is overridden by the methoxy group |

Organometallic Reactions and Metalation

Organometallic intermediates are pivotal in modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl halides like this compound are common precursors for such intermediates.

Halogen-metal exchange is a fundamental reaction for converting an aryl halide into an organometallic compound. wikipedia.org This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The bromine atom is exchanged for a lithium atom, generating a highly reactive aryllithium species.

For this compound, this reaction would produce 2-(trifluoromethoxy)anisole-5-lithium. This organolithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups at the C-5 position. The reaction is generally very fast and kinetically controlled. wikipedia.org

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of an aromatic C-H bond by a strong base (typically an organolithium reagent), directed by a coordinating functional group known as a directed metalation group (DMG). wikipedia.org

In this compound, both the methoxy and trifluoromethoxy groups can potentially act as DMGs.

Methoxy Group: The methoxy group is a well-established and effective DMG. wikipedia.org It coordinates to the lithium reagent, directing the deprotonation to the adjacent ortho positions.

Trifluoromethoxy Group: The fluorine atoms in the trifluoromethoxy group can also coordinate with lithium, potentially directing metalation to the ortho position. Fluorine itself has been shown to be an ortho-directing group for metalation. researchgate.net

Given the substitution pattern, there are two available protons for deprotonation, at C-3 and C-6. The methoxy group at C-2 directs metalation to the C-3 position. The trifluoromethoxy group at C-1 would also direct metalation to its ortho position, C-6. The relative directing ability of these two groups will determine the regioselectivity of the reaction. Often, the effects of multiple DMGs are additive, and in cases of competition, a hierarchy of directing ability has been established. uwindsor.ca The acidity of the C-H bonds is also a factor, with electron-withdrawing groups increasing the acidity of nearby protons. The powerful inductive effect of the -OCF₃ group would increase the acidity of the C-6 proton, potentially favoring metalation at this site. Experimental studies would be required to definitively determine the major product.

Derivatization for Complex Molecular Architectures

The strategic incorporation of fluorine atoms and fluorine-containing functional groups, such as the trifluoromethoxy group (–OCF3), is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. mdpi.com The trifluoromethoxy group, in particular, can increase lipophilicity, which may improve a molecule's ability to cross cell membranes. mdpi.com this compound serves as a valuable building block in this context, providing a scaffold that can be elaborated into more complex, biologically active molecules.

The presence of the bromine atom on the aromatic ring of this compound allows for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular frameworks. These reactions, such as the Suzuki-Miyaura coupling, enable the formation of new carbon-carbon bonds, connecting the anisole core to other aromatic or aliphatic systems. nih.gov

For instance, in the development of novel therapeutic agents, the core structure provided by this compound can be derivatized to interact with specific biological targets. The synthesis of positional isomers of bromo-substituted benzimidazoles, for example, has been explored for antimicrobial and antitubercular activities. researchgate.net While not directly starting from this compound, this research highlights the utility of brominated aromatics in generating libraries of compounds for biological screening. researchgate.net The general principle involves leveraging the bromo-substituent for further chemical transformations to build molecular diversity.

The synthesis of complex heterocyclic systems is another area where this compound could be employed. For example, the synthesis of quino[3,4-b] nih.govCurrent time information in Bangalore, IN.benzothiazinium salts, which have shown potential as anticancer agents, involves the reaction of an aniline (B41778) derivative with a substituted quinolinium salt. mdpi.com A suitably functionalized derivative of this compound could potentially be used as a precursor in similar synthetic strategies to create novel polycyclic aromatic systems with trifluoromethoxy substitution.

Furthermore, the development of new metal complexes for biological or catalytic applications can also utilize ligands derived from this bromo-anisole. The synthesis of a bromo-Mn(II) complex with a 1,3,5-triazine (B166579) derivative has been reported, demonstrating how brominated organic molecules can be incorporated into coordination compounds with potential biological activity. mdpi.com

The table below provides examples of reaction types that can be used to derivatize this compound for the construction of more complex molecules.

| Reaction Type | Reactant | Catalyst/Reagent | Product Type | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst, Base | Biaryl compound | Pharmaceuticals, Agrochemicals |

| Buchwald-Hartwig Amination | Amine | Palladium catalyst, Base | Arylamine | Organic electronics, Pharmaceuticals |

| Ullmann Condensation | Alcohol or Amine | Copper catalyst, Base | Aryl ether or Arylamine | Polymers, Dyes |

| Heck Reaction | Alkene | Palladium catalyst, Base | Stilbene derivative | Organic synthesis |

Computational and Theoretical Studies on 5 Bromo 2 Trifluoromethoxy Anisole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to determine optimized geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior. For a polysubstituted aromatic compound like 5-Bromo-2-(trifluoromethoxy)anisole, DFT is instrumental in dissecting the complex interplay of its functional groups.

The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent, a characteristic that significantly influences the electronic landscape of the aromatic ring. This effect stems from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the ring through the oxygen atom. Unlike the related methoxy (B1213986) (-OCH3) group, which is a strong electron-donating group through resonance, the -OCF3 group's ability to donate its oxygen lone pair electrons to the ring is severely diminished by the fluorine atoms. This strong inductive withdrawal acidifies the aromatic protons, making them more susceptible to deprotonation. The electron-withdrawing nature of the trifluoromethoxy group can be quantified through DFT calculations by analyzing atomic charges and its impact on the molecular electrostatic potential.

The presence of both a strong electron-withdrawing group (-OCF3) and a moderate electron-donating group (-OCH3) on the same ring in this compound creates a complex electronic environment. The table below illustrates the contrasting electronic nature of these groups.

| Functional Group | Predominant Electronic Effect | Impact on Aromatic Ring |

| Trifluoromethoxy (-OCF3) | Strong Inductive Withdrawal (-I) | Deactivating |

| Methoxy (-OCH3) | Strong Resonance Donation (+R) | Activating |

| Bromo (-Br) | Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Deactivating |

For this compound, the primary considerations are the dihedral angles between the plane of the aromatic ring and the C-O-C plane of the methoxy group, and the C-O-C plane of the trifluoromethoxy group. Steric repulsion between the bulky bromine and trifluoromethoxy groups, and the adjacent methoxy group, will likely force these substituents to adopt specific, non-planar conformations to minimize energetic strain. Computational models can predict these dihedral angles and the energy barriers for rotation around the aryl-oxygen bonds. For instance, calculations on similar 2-substituted anisoles have shown that steric hindrance can lead to non-planar conformations being favored.

A hypothetical energy profile for the rotation of the methoxy group might reveal two stable conformers, with the methyl group pointing away from or towards the adjacent trifluoromethoxy group, with the former being significantly lower in energy due to reduced steric clash.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. acs.org

In this compound, DFT calculations would show that the HOMO is primarily localized on the electron-rich aromatic ring, with significant contributions from the methoxy group's oxygen atom. Conversely, the LUMO would likely have significant contributions from the aromatic ring's anti-bonding orbitals and be influenced by the electron-withdrawing trifluoromethoxy and bromo substituents, which lower its energy. The distribution of these orbitals dictates where the molecule will react with electrophiles and nucleophiles.

A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of multiple substituents with opposing electronic effects in this compound makes the precise energy and distribution of these orbitals a subject of interest for computational prediction.

Table: Representative Frontier Orbital Energies (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability, localized on the ring and -OCH3 |

| LUMO | -1.2 | Electron-accepting capability, influenced by -OCF3 and -Br |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |

DFT calculations are a powerful tool for predicting the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. nih.govlkouniv.ac.in The outcome of such reactions on a substituted benzene (B151609) ring is governed by the combined directing effects of the existing substituents.

In this compound:

The methoxy group (-OCH3) is a strong activating group and is ortho, para-directing.

The bromo group (-Br) is a deactivating group but is also ortho, para-directing.

The trifluoromethoxy group (-OCF3) is a strong deactivating group and is considered meta-directing.

The positions on the ring (numbered C1 to C6, starting from the methoxy-bearing carbon) have varying levels of activation or deactivation. Computational methods can predict the most likely sites for electrophilic attack by calculating the energies of the intermediate carbocations (sigma complexes) formed when an electrophile attacks each available position. The position that leads to the most stable intermediate is the preferred site of reaction. lkouniv.ac.in For this molecule, the powerful ortho, para-directing influence of the methoxy group is expected to dominate, directing incoming electrophiles to the C4 and C6 positions. DFT calculations would quantify the energy differences between the transition states leading to substitution at each position, providing a precise prediction of the product distribution.

The charge density distribution reveals how electrons are shared among the atoms in a molecule. The Molecular Electrostatic Potential (MEP) maps this charge distribution onto the molecule's surface, providing a visual guide to its reactive sites. uni-muenchen.de The MEP is invaluable for understanding non-covalent interactions and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deamazonaws.com

For this compound, an MEP map generated from DFT calculations would display:

Negative potential (red/yellow regions): These areas are electron-rich and are susceptible to electrophilic attack. They would be concentrated around the oxygen atom of the methoxy group and on the aromatic ring, particularly at the positions activated by the methoxy group.

This detailed map provides a more nuanced picture of reactivity than simple substituent rules alone. ijcce.ac.ir

Reaction Mechanism Elucidation through Computational Modeling

Beyond predicting static properties, computational modeling, particularly with DFT, is essential for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire energy profile of a reaction pathway.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational modeling could:

Identify the lowest energy reaction pathway: By comparing the activation energies of different possible mechanisms, the most likely route can be determined.

Characterize transition state structures: The geometry of the highest-energy point along the reaction coordinate provides insight into the bond-making and bond-breaking processes.

Explain observed selectivity: Computational studies can rationalize why a particular isomer is formed or why a reaction proceeds with a specific stereochemistry by comparing the energy barriers of competing pathways.

For example, in a Suzuki coupling reaction at the bromine position, DFT could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, helping to optimize reaction conditions by understanding the energetics of each elementary step.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's potency, efficacy, or other biological endpoints, QSAR models serve as predictive tools in drug discovery and medicinal chemistry. These models are instrumental in optimizing lead compounds, designing new molecules with enhanced activity, and prioritizing synthetic efforts.

While specific QSAR studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict the influence of structural modifications on the biological activity of this scaffold. The core structure of this compound possesses key features—a brominated aromatic ring and a trifluoromethoxy group—that are known to significantly impact a molecule's physicochemical properties and, consequently, its biological interactions.

The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry. It is often employed as a bioisostere for other functional groups to modulate a compound's metabolic stability and lipophilicity. The high electronegativity of the fluorine atoms and the stability of the C-F bond contribute to increased resistance to metabolic degradation nih.gov. Furthermore, the trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and interact with hydrophobic pockets in biological targets nih.govmdpi.com.

The bromine atom at the 5-position of the anisole (B1667542) ring also plays a critical role in determining the molecule's properties. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, can contribute to the binding affinity of a ligand to its receptor nih.gov. The size and polarizability of the bromine atom can also influence van der Waals interactions within a binding site.

To illustrate the potential application of QSAR modeling to derivatives of this compound, a hypothetical data set can be constructed. In this scenario, various substituents (R) are introduced at the 4-position of the aromatic ring, and their impact on a hypothetical biological activity (e.g., inhibitory concentration, IC50) is evaluated. The selection of molecular descriptors is a crucial step in QSAR model development. These descriptors quantify different aspects of a molecule's structure and properties.

Key Molecular Descriptors in QSAR:

Lipophilicity (logP): Represents the partitioning of a compound between an octanol and water phase, indicating its hydrophobicity. It is a critical factor in membrane permeability and binding to hydrophobic targets.

Electronic Effects (Hammett constant, σ): Describes the electron-donating or electron-withdrawing nature of a substituent on the aromatic ring, which can influence ionization and interaction with polar residues in a binding site.

Steric Parameters (Molar Refractivity, MR): Relates to the volume and polarizability of a substituent, affecting how well the molecule fits into a binding pocket.

Topological Descriptors: Numerical representations of the molecular structure, such as connectivity indices, that capture information about the size, shape, and branching of a molecule.

A hypothetical QSAR study on 4-substituted derivatives of this compound could yield a dataset similar to the one presented in the interactive table below. This table showcases how different substituents (R) at the 4-position can modulate the biological activity (expressed as pIC50, the negative logarithm of the IC50 value) and key molecular descriptors.

Interactive Data Table: Hypothetical QSAR Data for 4-Substituted this compound Derivatives

| Derivative | R-Group | pIC50 | logP | Hammett (σp) | Molar Refractivity (MR) |

| 1 | -H | 5.20 | 4.10 | 0.00 | 1.03 |

| 2 | -CH3 | 5.50 | 4.65 | -0.17 | 5.65 |

| 3 | -Cl | 5.75 | 4.81 | 0.23 | 6.03 |

| 4 | -NO2 | 6.10 | 4.05 | 0.78 | 7.36 |

| 5 | -NH2 | 5.05 | 3.88 | -0.66 | 5.42 |

| 6 | -OH | 5.15 | 4.03 | -0.37 | 2.85 |

| 7 | -CF3 | 6.30 | 5.02 | 0.54 | 5.02 |

From this hypothetical data, a QSAR equation could be derived using multiple linear regression (MLR) or other statistical methods. A potential equation might look like:

pIC50 = c0 + c1(logP) + c2(σp) + c3(MR)

Where c0, c1, c2, and c3 are regression coefficients. The analysis of these coefficients would provide insights into the structure-activity relationship. For instance, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity, while a positive coefficient for σp would indicate that electron-withdrawing groups enhance activity.

The detailed research findings from such a QSAR study would elucidate the specific structural requirements for optimal biological activity. For example, the model might reveal that a certain range of lipophilicity is ideal, and that bulky substituents are detrimental to activity. These findings would then guide the rational design of new, more potent derivatives of this compound.

Advanced Spectroscopic Characterization of 5 Bromo 2 Trifluoromethoxy Anisole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 5-Bromo-2-(trifluoromethoxy)anisole by providing information about the chemical environment of its constituent atoms.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the bromo, methoxy, and trifluoromethoxy substituents. The methoxy group will appear as a singlet, while the aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.

To illustrate, the ¹H NMR spectrum of the parent compound, anisole (B1667542), shows signals for the aromatic protons in the range of 6.8-7.3 ppm and a singlet for the methoxy protons at around 3.75 ppm. chemicalbook.com The introduction of a bromine atom and a trifluoromethoxy group will cause shifts in these signals. For instance, in 2-bromoanisole, the aromatic protons are observed between 6.8 and 7.6 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.9 - 7.2 | d |

| H-4 | 7.2 - 7.5 | dd |

| H-6 | 7.4 - 7.7 | d |

| -OCH₃ | 3.8 - 4.0 | s |

Note: The predicted values are based on the analysis of related compounds and known substituent effects.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of this compound. Each unique carbon atom in the molecule will give a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

For comparison, the ¹³C NMR spectrum of anisole shows signals for the aromatic carbons between 114 and 160 ppm and the methoxy carbon at approximately 55 ppm. chemicalbook.com In 1-bromo-4-(trifluoromethoxy)benzene, the carbon attached to the bromine atom appears around 117 ppm, while the carbon bearing the trifluoromethoxy group is observed at approximately 148 ppm. chemicalbook.com The carbon of the trifluoromethoxy group itself is typically found around 120 ppm with coupling to the fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OCH₃) | 155 - 160 |

| C-2 (-OCF₃) | 145 - 150 (q) |

| C-3 | 115 - 120 |

| C-4 | 125 - 130 |

| C-5 (-Br) | 110 - 115 |

| C-6 | 120 - 125 |

| -OCH₃ | 55 - 60 |

| -OCF₃ | 118 - 122 (q) |

Note: The predicted values are based on data from analogous compounds. The 'q' denotes a quartet due to coupling with fluorine atoms.

¹⁹F NMR for Fluorine Environment and Chemical Shift Analysis

The ¹⁹F NMR spectrum is particularly informative for compounds containing fluorine, such as this compound. It provides a direct probe into the chemical environment of the fluorine atoms. The trifluoromethoxy group is expected to show a single sharp signal in the ¹⁹F NMR spectrum, as the three fluorine atoms are chemically equivalent. The chemical shift of this signal is characteristic of the -OCF₃ group and is typically observed in the range of -57 to -60 ppm relative to a standard such as CFCl₃. For example, the ¹⁹F NMR signal for (trifluoromethoxy)benzene (B1346884) appears in this region. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of the compound (271.99 g/mol for the most abundant isotopes). Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the bromine isotopes ⁷⁹Br and ⁸¹Br.

Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃), the trifluoromethoxy group (-OCF₃), or a bromine atom (-Br). The fragmentation of the trifluoromethyl group (-CF₃) is also a possibility.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and to assign the vibrational modes of this compound. The IR spectrum of anisole shows characteristic C-O stretching bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). bartleby.com The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

For this compound, additional characteristic bands are expected. The C-Br stretching vibration usually appears in the low-frequency region, typically between 500 and 600 cm⁻¹. The C-F stretching vibrations of the trifluoromethoxy group are strong and are expected to be observed in the region of 1100-1300 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Asymmetric Stretch | 1240 - 1280 |

| C-F Stretch | 1100 - 1300 |

| C-O-C Symmetric Stretch | 1020 - 1050 |

| C-Br Stretch | 500 - 600 |

Note: These are predicted frequency ranges based on the analysis of related molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Anisole itself exhibits absorption maxima around 220 nm and 270 nm in a non-polar solvent. cdnsciencepub.com These absorptions are attributed to π → π* transitions of the benzene (B151609) ring, which are influenced by the methoxy group. The presence of the bromine and trifluoromethoxy substituents on the aromatic ring of this compound is expected to cause a bathochromic (red) shift of these absorption bands. The UV spectrum of a control sample of anisole in methanol (B129727) showed a characteristic absorption peak at λmax = 325 nm. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical technique for elucidating the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. Although a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures can offer significant insights into its expected solid-state conformation and packing.

A notable example is the crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which shares the 5-bromo-substituted phenyl core. The crystallographic data for this compound, deposited in the Cambridge Structural Database (CSD) under the deposition number 758280, provides a valuable model for understanding the potential solid-state behavior of this compound.

Detailed Research Findings from a Structurally Related Compound

Crystallographic Data for (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

| Parameter | Value |

| Empirical Formula | C₁₅H₁₂BrClO₂ |

| Formula Weight | 339.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.123(2) |

| b (Å) | 9.876(2) |

| c (Å) | 12.345(3) |

| α (°) | 90 |

| β (°) | 108.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1402.5(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.608 |

Data obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition 758280.

The solid-state arrangement is further stabilized by a network of weak C-H···O and C-H···π interactions. These interactions, although individually weak, collectively contribute to the formation of a stable three-dimensional supramolecular architecture.

For this compound, it is anticipated that the trifluoromethoxy group, with its strong electronegativity and steric bulk, would significantly influence the crystal packing. The presence of the -OCF₃ group could lead to different intermolecular contacts, potentially involving fluorine atoms in weak hydrogen bonds or other non-covalent interactions. The interplay between the bromo and trifluoromethoxy substituents would be a key determinant of the final crystal structure. The methoxy group, being a hydrogen bond acceptor, would also contribute to the network of intermolecular forces.

The hypothetical crystal structure of this compound would likely exhibit a complex interplay of halogen bonding from the bromine atom, dipole-dipole interactions from the trifluoromethoxy and methoxy groups, and van der Waals forces, all of which would dictate the final solid-state assembly.

Applications and Emerging Research Areas of 5 Bromo 2 Trifluoromethoxy Anisole

Precursor in Pharmaceutical and Agrochemical Synthesis

5-Bromo-2-(trifluoromethoxy)anisole serves as a valuable starting material in the synthesis of novel pharmaceutical and agrochemical agents. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. wikipedia.org This flexibility is crucial for generating libraries of compounds for biological screening.

The design of modern therapeutic and crop protection agents often relies on the incorporation of specific functional groups to optimize biological activity and pharmacokinetic properties. nih.gov The trifluoromethoxy (-OCF3) group, in particular, is of growing importance in these fields. nih.gov this compound is an attractive precursor for molecules where the trifluoromethoxy group is desired for its unique electronic and steric properties.

The synthesis of biologically active compounds from this precursor can be envisioned through several standard synthetic transformations. For instance, the bromine atom can be readily converted into other functional groups or used as a handle for carbon-carbon and carbon-heteroatom bond formation. This allows for the construction of complex molecular architectures required for potent and selective biological activity. Examples of biologically active scaffolds that could be synthesized include derivatives of thiazole and indolin-2-one, which have shown promise as anticancer agents. nih.govmdpi.com

The trifluoromethoxy group profoundly influences the bioactivity of a molecule by modulating its physicochemical properties. Its incorporation is a key strategy in drug design to enhance efficacy and overcome challenges such as poor metabolic stability. nih.gov

Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is critical for drugs targeting the central nervous system. nih.gov This property can also improve the binding affinity of a drug to its target protein by strengthening hydrophobic interactions.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation. nih.gov A common metabolic pathway for methoxy (B1213986) groups (-OCH3) is O-dealkylation by cytochrome P450 enzymes. Replacing a methoxy group with a trifluoromethoxy group can block this metabolic route, thereby increasing the half-life and bioavailability of a drug.

The following table summarizes the key properties imparted by the trifluoromethoxy group:

| Property | Influence of Trifluoromethoxy Group |

| Lipophilicity | Significantly increases, potentially improving membrane permeability and target binding. |

| Metabolic Stability | Enhances resistance to oxidative metabolism, leading to a longer biological half-life. |

| Electronic Effect | Strongly electron-withdrawing, which can modulate the pKa of nearby functional groups and influence binding interactions. |

| Conformation | Can influence the preferred conformation of a molecule due to its steric bulk, potentially leading to higher target selectivity. |

In the agrochemical sector, there is a continuous need for new herbicides with novel modes of action to combat weed resistance. Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll in plants, and its inhibition leads to rapid and effective weed control. Many commercial herbicides target the PPO enzyme.

The trifluoromethoxy group is a feature in several PPO-inhibiting herbicides. The design of new PPO inhibitors often involves the synthesis of molecules containing a substituted phenyl ring. This compound represents a potential starting material for novel PPO inhibitors. Through synthetic modification, such as the introduction of a heterocyclic moiety via a cross-coupling reaction at the bromine position, it is possible to generate structures that can effectively bind to the active site of the PPO enzyme. Research into trifluoromethylpyrazole-based PPO inhibitors has demonstrated the utility of halogenated precursors in developing potent herbicidal compounds.

Materials Science Research

While the primary applications of this compound are in the life sciences, its structural motifs are also of interest in materials science. The incorporation of fluorine atoms into organic materials can lead to unique and desirable properties, such as high thermal stability, chemical resistance, and specific optical and electronic characteristics.

There is potential for using this compound in the synthesis of novel polymers and liquid crystals. For example, poly(aryl ether)s are a class of high-performance polymers known for their thermal stability. The synthesis of such polymers often involves the reaction of fluorinated aromatic compounds. nih.gov The trifluoromethoxy group in polymers derived from this compound could impart a low dielectric constant and increased hydrophobicity. In the field of liquid crystals, the polarity and steric profile of the trifluoromethoxy group could be exploited to fine-tune the mesomorphic properties of new materials. beilstein-journals.orgnih.gov

Advanced Organic Synthesis Building Block

This compound is a valuable building block for advanced organic synthesis due to its trifunctional nature. The bromine atom serves as a versatile handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. nih.govresearchgate.netscispace.com

Heck Reaction: Reaction with alkenes to form substituted alkenes. beilstein-journals.orgnih.govmdpi.comresearchgate.netrsc.org

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, yielding substituted anilines. wikipedia.org

The presence of the methoxy and trifluoromethoxy groups also influences the reactivity of the aromatic ring, allowing for regioselective transformations.

Aryl ethers are a common structural motif in many natural products, pharmaceuticals, and materials. This compound can serve as an intermediate for the synthesis of more complex aryl ether structures. For instance, the methoxy group can be selectively cleaved to reveal a phenol, which can then be alkylated or arylated to introduce new ether linkages. Alternatively, the bromine atom can be used in Ullmann or Buchwald-Hartwig type etherifications to connect to other aromatic systems. The synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed cross-coupling reactions demonstrates a modern approach to constructing complex ether linkages that could be adapted for trifluoromethoxy-containing compounds. nih.gov

Role in Cross-Coupling Chemistry for C-C Bond Formation

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal candidate for participation in several pivotal palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the creation of C-C bonds, a critical step in the assembly of numerous organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

Suzuki-Miyaura Coupling: This powerful reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide. While specific studies detailing the use of this compound in Suzuki-Miyaura couplings are not extensively documented in the public domain, the general reactivity of aryl bromides in this transformation is well-established. beilstein-journals.orged.ac.uknih.gov The reaction typically proceeds in the presence of a palladium catalyst and a base to yield a biaryl product. The electronic properties of the trifluoromethoxy and methoxy groups on the anisole (B1667542) ring can influence the reaction's efficiency and selectivity.

| Coupling Partners | Catalyst | Base | Product |

| Aryl Halide (e.g., this compound) | Palladium complex (e.g., Pd(PPh₃)₄) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl compound |

| Arylboronic Acid |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. Aryl bromides are common substrates for this reaction. mdpi.commdpi.com The trifluoromethoxy group in this compound can impact the regioselectivity and stereoselectivity of the alkene insertion. This reaction provides a direct method for the arylation of olefins, leading to the synthesis of complex molecular scaffolds.

| Reactants | Catalyst | Base | Product |